Ditophal - 584-69-0

Ditophal

Catalog Number: EVT-265691
CAS Number: 584-69-0
Molecular Formula: C12H14O2S2
Molecular Weight: 254.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ditophal is an antileprotic drug.
Synthesis Analysis

The synthesis of Ditophal involves several steps that typically include the reaction of isophthalic acid derivatives with dithiols. While specific synthetic routes may vary, the following general approach is often employed:

  1. Starting Materials: Isophthalic acid and diethyl dithiolsulfinate are common precursors.
  2. Reagents: A suitable dehydrating agent may be used to facilitate the formation of the dithiolate.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions in an organic solvent such as toluene or dichloromethane, allowing for the removal of water formed during the reaction.
  4. Purification: The resulting product can be purified through recrystallization or chromatography to obtain pure diethyl dithiolisophthalate.

The exact parameters such as temperature, time, and concentrations can vary based on the specific method employed and desired yield .

Molecular Structure Analysis

Ditophal's molecular structure features a central isophthalate framework with two ethyl dithiol groups attached at the 1 and 3 positions. This configuration contributes to its biological activity:

  • Molecular Formula: C12H14O2S2C_{12}H_{14}O_2S_2
  • Structural Characteristics: The presence of sulfur atoms in the dithiol groups plays a crucial role in its interaction with biological targets.
  • 3D Structure: Computational modeling can provide insights into its conformation and potential binding sites for Mycobacterium leprae enzymes.

The structural analysis indicates that Ditophal's thiol groups may facilitate interactions through disulfide bond formations, which are significant in biological systems .

Chemical Reactions Analysis

Ditophal participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Reduction Reactions: The dithiol groups can undergo oxidation to form disulfides, which may contribute to its mechanism against bacterial cells.
  2. Nucleophilic Substitution: The thiol groups can act as nucleophiles, attacking electrophilic centers on bacterial proteins or enzymes.
  3. Complex Formation: Ditophal has been shown to form complexes with metal ions, which may enhance its antibacterial properties.

These reactions highlight Ditophal's potential mechanisms for disrupting bacterial metabolism and cell integrity .

Mechanism of Action

The mechanism by which Ditophal exerts its antileprotic effects primarily involves:

  • Inhibition of Enzymatic Activity: By forming disulfide bonds with cysteine residues in enzymes critical for bacterial survival, Ditophal disrupts metabolic pathways essential for Mycobacterium leprae.
  • Cellular Interaction: The compound may interfere with cell wall synthesis or function, leading to increased permeability and eventual cell lysis.
  • Immune Modulation: There is evidence suggesting that Ditophal might also modulate immune responses, enhancing the host's ability to combat infection.

These actions collectively contribute to its effectiveness as an antileprotic agent .

Physical and Chemical Properties Analysis

Ditophal exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point generally ranges around 70-75°C, indicating thermal stability under normal conditions.
  • Stability: Ditophal is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding how Ditophal behaves in biological systems and its formulation in pharmaceutical applications .

Applications
  • Antimicrobial Research: Investigations into its efficacy against other mycobacterial infections or resistant strains could provide new therapeutic avenues.
  • Chemical Biology: Its unique structure makes it a candidate for studies involving thiol chemistry and enzyme inhibition mechanisms.
Historical Development and Discontinuation of Ditophal

Discovery and Initial Therapeutic Applications in Leprosy Management

Ditophal (chemical name: diethyl dithiolisophthalate; synonyms: Etisul, Isofadil) emerged during a critical period in the mid-20th century when researchers were actively seeking alternatives to the painful and minimally effective chaulmoogra oil injections and the emerging but complex sulfone therapies like promin. Its development was driven by the need for more patient-friendly and effective chemotherapeutic agents against Mycobacterium leprae [1] [3].

Ditophal represented a significant conceptual innovation as a topically applied leprostatic agent. Unlike oral or injectable drugs prevalent at the time, it was formulated for cutaneous absorption. The compound functioned as a prodrug, undergoing metabolic conversion in the skin and bloodstream to release bioactive metabolites, primarily diethyldithiocarbamate and potentially other sulfur-containing species. These metabolites were theorized to inhibit vital bacterial enzymes or disrupt mycobacterial cell wall synthesis, analogous to the action of other sulfur-based drugs like dapsone, though with a distinct chemical pathway [2] [7].

Initial clinical trials in the 1950s and early 1960s reported promising bacteriostatic effects against M. leprae. Studies documented reductions in bacterial load, particularly in patients with paucibacillary forms of the disease or as an adjunctive topical therapy alongside injectable sulfones. Its non-invasive administration route was a major perceived advantage, offering a potential solution to the challenges of long-term parenteral therapy or the gastrointestinal side effects associated with some oral sulfones [2] [3].

Table 1: Key Characteristics of Ditophal (Diethyl Dithiolisophthalate)

PropertyDetailSignificance
Chemical ClassDithiol ester / Thiocarbamate derivativeProdrug requiring metabolic activation
Primary MetaboliteDiethyldithiocarbamatePutative active antibacterial agent
Administration RouteTopical (cutaneous absorption)Designed to avoid injections & improve compliance
Era of Use1950s - Early 1970sTransition period between chaulmoagra oils and MDT
Theoretical MechanismInhibition of bacterial enzymes/cell wallSimilar to sulfones but via different chemical pathway

Factors Contributing to Market Withdrawal and Clinical Obsolescence

Despite its innovative approach, Ditophal's tenure as a therapeutic agent was relatively short-lived. Several interconnected factors led to its withdrawal from the market and descent into clinical obsolescence by the mid-1970s:

  • Variable and Unreliable Systemic Absorption: A critical flaw undermining Ditophal's efficacy was the highly inconsistent systemic delivery of its active metabolites. Factors such as skin thickness, integrity (presence of lesions or ulcers), application technique, and individual patient physiology caused significant pharmacokinetic variability. This resulted in unpredictable drug levels at disease sites, particularly deeper tissues and nerves, leading to suboptimal and unreliable therapeutic outcomes [2] [5].

  • Inferior Efficacy Compared to Oral Agents: The advent and widespread adoption of highly effective oral sulfones, particularly dapsone (DDS), rendered topical therapies like Ditophal less compelling. Dapsone offered superior and more consistent systemic bactericidal activity, predictable pharmacokinetics, easier administration, and lower cost. Comparative studies increasingly showed that Ditophal, often requiring adjunctive therapy, could not match the efficacy of oral dapsone monotherapy for multibacillary disease [1] [3] [4].

  • The Revolutionary Impact of Multidrug Therapy (MDT): The development and WHO endorsement of standardized MDT regimens in the early 1980s fundamentally changed leprosy management. MDT combined rifampicin (rapidly bactericidal), dapsone (bacteriostatic), and clofazimine (bacteriostatic with anti-inflammatory benefits). This combination offered vastly superior efficacy, prevented drug resistance, provided reliable systemic delivery, and became the global standard. Ditophal, with its monotherapy limitations and delivery issues, offered no competitive advantage within this new paradigm and could not be rationally integrated into MDT [1] [4] [6].

  • Formulation and Practical Challenges: The oily or cream-based formulations of Ditophal were often described as messy, unpleasant to use, and prone to causing localized skin irritation. Staining of clothes and an objectionable odor further reduced patient acceptability and adherence over the long treatment courses required for leprosy. These practical disadvantages diminished its perceived benefit over simply taking oral tablets [2].

  • Shift in Research and Development Focus: As the limitations of Ditophal became apparent and the promise of rifampicin-containing regimens grew, pharmaceutical investment and clinical research rapidly pivoted towards developing and optimizing systemic oral therapies. Ditophal, lacking a unique and compelling therapeutic niche, was abandoned by industry sponsors. No significant efforts were made to reformulate it or explore new applications [1] [4].

Table 2: Timeline of Leprosy Chemotherapeutics Highlighting Ditophal's Context

EraDominant TherapyKey LimitationsDitophal's Position
Pre-1940sChaulmoogra Oil (Topical/Injection)Painful injections, Low efficacy, Toxicity-
1940s-1960sSulfones (Promin inj, Dapsone oral)Resistance risk, Side effects, InjectionsDeveloped & Used: Topical alternative
Early 1970sDapsone Monotherapy (Oral)Rising drug resistanceDeclining Use: Efficacy & delivery issues
Post-1981WHO MDT (Rifampicin, Dapsone, Clofazimine)Gold standard, High cure rates, OralObsolete: No role in new standard

Properties

CAS Number

584-69-0

Product Name

Ditophal

IUPAC Name

1-S,3-S-diethyl benzene-1,3-dicarbothioate

Molecular Formula

C12H14O2S2

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

DWGXUDUOJPYAOR-UHFFFAOYSA-N

SMILES

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC

Solubility

Soluble in DMSO

Synonyms

Ditophal; Etisul;

Canonical SMILES

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.